molecular formula C15H16N2O4S B13678392 Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate

Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate

Cat. No.: B13678392
M. Wt: 320.4 g/mol
InChI Key: JFQJDJCJOIRJSC-UHFFFAOYSA-N
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Description

Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with a Cbz-protected amine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential antibacterial, antifungal, and antiviral properties.

    Biology: Used in the study of enzyme inhibitors and receptor modulators.

    Industry: Employed in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The thiazole ring’s aromaticity and the presence of functional groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • Ethyl 2-[(tert-butoxycarbonyl)amino]methylthiazole-4-carboxylate
  • Ethyl 2-[(benzylamino)methyl]thiazole-4-carboxylate

Uniqueness

Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is unique due to the presence of the Cbz (carbobenzyloxy) protecting group, which enhances its stability and makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-10-22-13(17-12)8-16-15(19)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19)

InChI Key

JFQJDJCJOIRJSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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